molecular formula C2H5N3O2 B7721670 N-Nitroso-N-methylurea CAS No. 28606-00-0

N-Nitroso-N-methylurea

Cat. No.: B7721670
CAS No.: 28606-00-0
M. Wt: 103.08 g/mol
InChI Key: ZRKWMRDKSOPRRS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitroso-N-methylurea can be synthesized by the reaction of N-methylurea with nitrous acid . The reaction typically involves the following steps:

  • Dissolve N-methylurea in water.
  • Add sodium nitrite to the solution.
  • Acidify the mixture with hydrochloric acid to generate nitrous acid in situ.
  • The reaction proceeds at low temperatures to avoid decomposition.

Industrial Production Methods: Industrial production of this compound is not common due to its hazardous nature. small-scale synthesis in laboratories follows the same principles as described above, with strict safety protocols to handle the compound’s toxicity and instability .

Chemical Reactions Analysis

Types of Reactions: N-Nitroso-N-methylurea primarily undergoes alkylation reactions due to its ability to transfer methyl groups . It can also participate in substitution reactions where the nitroso group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1-methyl-1-nitrosourea
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InChI

InChI=1S/C2H5N3O2/c1-5(4-7)2(3)6/h1H3,(H2,3,6)
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InChI Key

ZRKWMRDKSOPRRS-UHFFFAOYSA-N
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Canonical SMILES

CN(C(=O)N)N=O
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Molecular Formula

C2H5N3O2
Record name N-NITROSO-N-METHYLUREA
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DSSTOX Substance ID

DTXSID4021006
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Molecular Weight

103.08 g/mol
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Physical Description

N-nitroso-n-methylurea appears as pale yellow crystals or light yellow moist powder. (NTP, 1992), Colorless or yellow solid; [HSDB]
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 1.443X10+4 mg/l at 24 °C, Soluble in water, Soluble in ethanol, ether
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Density

less than 1.0 (NTP, 1992)
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Vapor Pressure

Non-volatile (NTP, 1992), 0.02 [mmHg]
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Mechanism of Action

The role of oncogene ras in carcinogen-induced neoplastic transformation was examined. Rat mammary carcinomas induced by N-nitroso-N-methylurea and 7,12-dimethylbenzanthracene showed mutations in codons 12 and 61, resp, of the gene H-ras-1. The mutation at codon 12 was a guanine-guanine-adenine to guanine-adenine-adenine transition.
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Color/Form

Colorless or yellow plates from ethanol

CAS No.

684-93-5, 28606-00-0
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Melting Point

255 °F (decomposes) (NTP, 1992), 123 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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